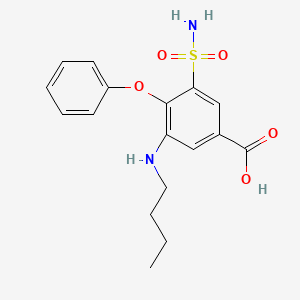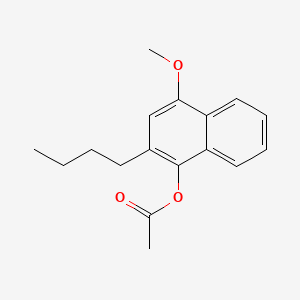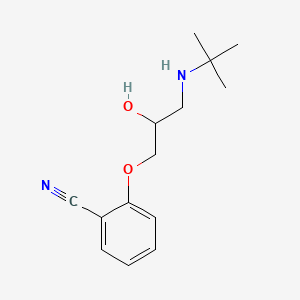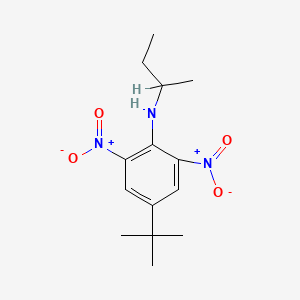
Butralin
Overview
Description
Butralin, also known as N-sec-butyl-4-(2-methyl-2-propanyl)-2,6-dinitroaniline, is a pre-emergence herbicide and growth inhibiting substance. It was first developed by Amchem Products, Inc. in the United States. This compound is primarily used to control single-leaf weeds and some dicotyledons in various crops such as cotton, rice, corn, sunflower, potato, peanuts, watermelon, beet, sugar cane, and vegetable crops .
Mechanism of Action
Target of Action
Butralin, a dinitroaniline herbicide, primarily targets tubulin proteins in plants . Tubulin proteins are crucial for cell division and growth, particularly in the formation of the mitotic spindle during cell division .
Mode of Action
this compound acts by inhibiting cell division and differentiation in plants . After entering the plant body through the hypocotyls of young roots or their hook-like projections, this compound inhibits cell mitosis and differentiation, disrupts nuclear division, and subsequently inhibits the growth of young roots and buds . This leads to plant lodging, twisting, growth arrest, and eventually plant death .
Biochemical Pathways
this compound’s action on tubulin proteins disrupts the normal mitotic sequence in plants . This disruption of the cell cycle specifically affects the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division .
Pharmacokinetics
The dissipation half-lives of this compound in soil and plant tissues (such as peanut seedlings) range from 4.2 to 6.6 days . After storage at -20°C for 365 days, the degradation rate of this compound residues in peanut kernels was less than 30% . These findings suggest that this compound has a relatively short persistence in the environment and in plant tissues.
Result of Action
this compound’s action results in significant molecular and cellular effects. It causes DNA damage and alters the expression levels of certain genes . For instance, in a study on female rats, this compound treatment increased DNA damage by 221% and altered the expression levels of Acsm2, Ace, and Ace2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the dissipation rate of this compound in the environment can be influenced by factors such as temperature, moisture, and soil type . Furthermore, the risk associated with this compound residue in crops is considered low for people in China, suggesting that the compound’s action and potential risks are influenced by dietary exposure and consumption habits .
Biochemical Analysis
Biochemical Properties
Butralin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits microtubule polymerization, which is crucial for cell division. This compound binds to tubulin, a protein that polymerizes to form microtubules, thereby disrupting the formation of the mitotic spindle and preventing cell division . This interaction is essential for its herbicidal activity, as it effectively halts the growth of target weeds.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are essential for maintaining cell shape, intracellular transport, and cell division. In plant cells, this compound’s inhibition of microtubule polymerization leads to the arrest of cell division, ultimately causing cell death . Additionally, this compound can impact cell signaling pathways and gene expression by altering the cytoskeletal structure, which is involved in signal transduction and gene regulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to tubulin, inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division . By disrupting microtubule dynamics, this compound effectively halts cell division, leading to the death of target weed cells. Furthermore, this compound may also affect other cellular processes that rely on microtubules, such as intracellular transport and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, with a degradation rate of less than 30% after 365 days of storage at -20°C . The dissipation half-lives of this compound in soil and plant tissues range from 4.2 to 22 days, depending on environmental conditions . Long-term exposure to this compound can lead to persistent inhibition of cell division and other microtubule-dependent processes, resulting in sustained herbicidal activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At recommended dosages, this compound does not induce significant harm to non-target organisms . At higher doses, this compound can exhibit toxic effects, including disruption of normal cellular functions and potential adverse effects on overall health. Threshold effects are observed, where low doses may have minimal impact, while higher doses result in more pronounced toxic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily related to its degradation and detoxification. It is metabolized by enzymes such as cytochrome P450 monooxygenases, which introduce hydroxyl groups into the molecule, facilitating its breakdown . The metabolites of this compound are further conjugated with glutathione or other cofactors, enhancing their solubility and excretion. These metabolic processes help to reduce the persistence and toxicity of this compound in the environment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its herbicidal effects. The distribution of this compound within tissues is influenced by factors such as tissue type, environmental conditions, and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus, where it interacts with tubulin and other microtubule-associated proteins . This compound’s activity is influenced by its localization, as it needs to be in proximity to its target proteins to exert its herbicidal effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy.
Preparation Methods
Butralin is synthesized through a series of chemical reactions involving dinitrotoluidine. The synthetic route typically involves nitration, alkylation, and amination reactions. The industrial production of this compound involves the following steps:
Nitration: Dinitrotoluene is nitrated to form dinitroaniline.
Alkylation: The dinitroaniline is then alkylated with sec-butyl chloride in the presence of a base to form N-sec-butyl-2,6-dinitroaniline.
Amination: The final step involves the amination of the alkylated product to form this compound.
Chemical Reactions Analysis
Butralin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed from these reactions include nitro compounds, amines, and substituted anilines .
Scientific Research Applications
Butralin has several scientific research applications, including:
Agriculture: this compound is widely used as a herbicide to control weeds in various crops. It is particularly effective in controlling single-leaf weeds and some dicotyledons.
Environmental Monitoring: Research has been conducted to monitor the residual behavior and risk assessment of this compound in different environments, such as peanut fields and soybean fields. .
Analytical Chemistry: This compound is used as a reference compound in the development of analytical methods for the quantification of herbicide residues in various matrices, including soil, plants, and food products.
Comparison with Similar Compounds
Butralin belongs to the dinitroaniline class of herbicides, which also includes compounds such as benfluralin, ethafluralin, oryzalin, pendimethalin, prodiamine, and trifluralin. These compounds share a similar mechanism of action, targeting tubulin proteins and inhibiting cell division. this compound is unique in its specific application and effectiveness in controlling certain types of weeds .
Properties
IUPAC Name |
N-butan-2-yl-4-tert-butyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-6-9(2)15-13-11(16(18)19)7-10(14(3,4)5)8-12(13)17(20)21/h7-9,15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNQRCTZKIBOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(C=C(C=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032337 | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-orange solid; [Merck Index] | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
134-146 °C at 0.5 mm Hg | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
97 °F (36 °C) open cup | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in ethanol 73, methanol 98 and hexane 300 g/L at 25-26 °C. Solubility in dichloroethane 146, benzene 270 and acetone 448 g/100 mL at 24 °C., In water, 1 mg/L at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.06 at 25 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000013 [mmHg], 1.3X10-5 mm Hg at 25 °C | |
| Record name | Butralin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow orange crystals | |
CAS No. |
33629-47-9 | |
| Record name | Butralin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33629-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butralin [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033629479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1-dimethylethyl)-N-(1-methylpropyl)-2,6-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butralin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-butyl)-N-sec-butyl-2,6-dinitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CZK3K1YPB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
61 °C | |
| Record name | BUTRALIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7355 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Butralin exert its herbicidal effect?
A1: this compound disrupts cell division in susceptible plants, primarily targeting root meristems. [, ] This disruption leads to suppressed root elongation and increased radial root enlargement. [] The compound affects microtubule organization, similar to other dinitroaniline herbicides. [, ]
Q2: Are there differences in the effects of this compound and other dinitroaniline herbicides on cell division?
A2: Yes, while this compound shares a similar mode of action with other dinitroanilines, subtle differences exist. For example, Nitralin treatment leads to the formation of polymorphic nuclei and increased ploidy levels, whereas this compound treatment decreases prophase figures and increases nuclei per cell, resulting in multinucleate cells. []
Q3: How rapidly does this compound affect plant growth?
A3: this compound's effects on root growth become visible within hours of application. Studies observed a response in ryegrass as early as 1 hour after treatment. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C18H28N2O4, and its molecular weight is 336.43 g/mol. [, ]
Q5: What analytical techniques are used to characterize and quantify this compound?
A5: Gas chromatography (GC) [, , ] and high-performance liquid chromatography (HPLC) [, , ] coupled with various detectors like mass spectrometry (MS) or ultraviolet (UV) detectors are commonly employed for this compound analysis.
Q6: Is this compound stable in different formulations?
A6: this compound formulations can be developed to ensure stability. For instance, a this compound nanoemulsion, formulated with specific ratios of oil phase, aqueous phase, and stabilizers, demonstrated enhanced stability and efficacy in controlling tobacco axillary bud germination. []
Q7: Does this compound exhibit any catalytic properties?
A7: Current scientific literature primarily focuses on this compound's herbicidal activity, and its catalytic properties have not been extensively explored.
Q8: Have computational methods been used to study this compound?
A8: While computational studies on this compound are limited in the provided research, QSAR (Quantitative Structure-Activity Relationship) models could be developed to predict the activity and properties of this compound and related compounds based on their structural features. []
Q9: How does the structure of this compound contribute to its herbicidal activity?
A9: The dinitroaniline moiety in this compound is crucial for its herbicidal activity. [] Modifications to this structure can significantly influence its potency and selectivity against different plant species.
Q10: What are the challenges in formulating this compound, and how are they addressed?
A10: Traditional formulations of this compound, like emulsifiable concentrates (EC), often contain volatile organic solvents, raising environmental concerns. [] Researchers are exploring environmentally friendly alternatives, such as wettable powder formulations (WP) with reduced solvent content. [] Nanoemulsions offer another promising approach for improving this compound's stability and efficacy. []
Q11: Are there specific regulations regarding the use and disposal of this compound?
A11: Yes, as a pesticide, this compound is subject to regulations concerning its safe use, handling, and disposal. [] Compliance with these regulations ensures minimal environmental impact and protects human health.
Q12: How is this compound absorbed, distributed, metabolized, and excreted by plants?
A12: this compound primarily acts within the soil, affecting germinating seeds and emerging seedlings. [] Its uptake and translocation within plants are limited, contributing to its selectivity against certain weed species. []
Q13: What types of studies are used to assess the efficacy of this compound?
A13: Field trials [, , , , , ] are essential for evaluating this compound's effectiveness in controlling weeds under real-world conditions. These trials typically involve comparing this compound to other herbicides or weed control methods.
Q14: Has resistance to this compound been reported in weed populations?
A14: While the provided research doesn't explicitly mention this compound resistance, the development of herbicide resistance is a constant concern. Continuous monitoring of weed populations for resistance is crucial for sustainable weed management.
Q15: How does this compound degrade in the environment?
A16: this compound undergoes degradation in the soil, influenced by factors like microbial activity and soil properties. [, ] Its half-life in soil has been reported to range from 9 to 18 days. [, ]
Q16: What are the potential environmental impacts of this compound?
A17: While considered relatively safe, this compound's environmental impact should be minimized. [, ] Responsible application practices, including appropriate timing and dosage, help reduce potential risks to non-target organisms and water resources.
Q17: What is the persistence of this compound in the soil?
A18: The persistence of this compound in soil is influenced by factors like soil type, pH, temperature, and microbial activity. [, , ] Studies have shown that this compound can persist in soil for several weeks, with reported half-lives ranging from 9 to 11 days. [, ]
Q18: How does the solubility of this compound affect its activity?
A19: this compound's low water solubility affects its bioavailability in the soil. [] Formulations like emulsions and nanoemulsions can improve its solubility and enhance its uptake by target plants. [, ]
Q19: How are analytical methods for this compound validated?
A20: Analytical methods used to quantify this compound residues in various matrices, such as soil, water, and crops, require rigorous validation. [, ] This process typically includes assessing parameters like accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). [, , , ]
Q20: Are there any viable alternatives to this compound for weed control?
A21: Numerous weed control methods can serve as alternatives to this compound, each with its own set of advantages and limitations. [, ] Integrated weed management strategies, combining cultural practices, mechanical methods, and alternative herbicides, offer a comprehensive approach to weed control. []
Q21: What are the best practices for the disposal of this compound waste?
A22: Proper disposal of this compound waste is crucial to prevent environmental contamination. [] Following local regulations and guidelines ensures responsible waste management.
Q22: What resources are crucial for advancing research on this compound and similar herbicides?
A23: Continued research on this compound and its analogs benefits from access to advanced analytical techniques, computational modeling tools, and controlled environments for conducting laboratory and field studies. [] Collaboration between academic institutions, research organizations, and the agricultural industry is essential for driving innovation in this field.
Q23: How has the use of this compound evolved over time?
A24: The introduction and adoption of this compound as a herbicide mark significant milestones in weed control strategies. [] As research continues to uncover more about its mode of action, environmental fate, and potential for resistance development, best practices for its use evolve to ensure its long-term efficacy and sustainability. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

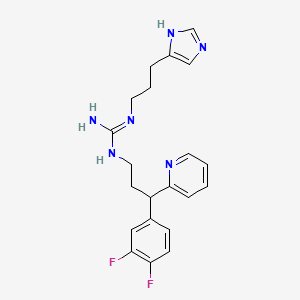

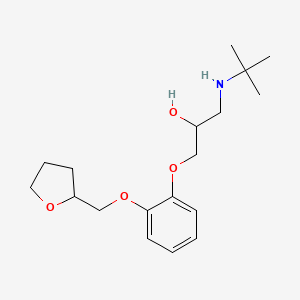
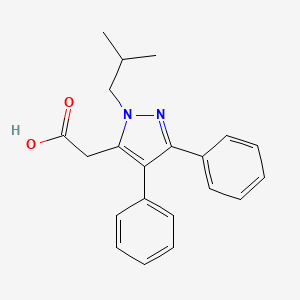
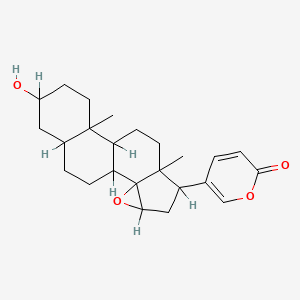
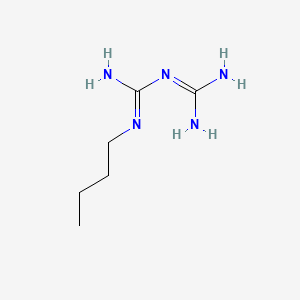


![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)

